molecular formula C14H26O4 B13828455 2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl- CAS No. 35528-76-8

2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl-

Cat. No.: B13828455
CAS No.: 35528-76-8
M. Wt: 258.35 g/mol
InChI Key: HYPIGPGMMNBRNQ-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is a chemical compound with the molecular formula C12H24O4. It is known for its unique structure, which includes two 1,3-dioxolane rings connected by a central carbon-carbon bond, with each ring substituted by four methyl groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron trifluoride (BF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

In industrial settings, the production of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for diols.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of multiple methyl groups enhances its stability and reactivity, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another boron-containing compound with similar reactivity and applications.

    2,2’-Bi-1,3-dioxolane: A related compound with fewer methyl substitutions.

Uniqueness

2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- is unique due to its high degree of methyl substitution, which imparts greater stability and reactivity compared to its less substituted counterparts. This makes it particularly useful in applications requiring robust and reactive intermediates.

Properties

CAS No.

35528-76-8

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C14H26O4/c1-11(2)12(3,4)16-9(15-11)10-17-13(5,6)14(7,8)18-10/h9-10H,1-8H3

InChI Key

HYPIGPGMMNBRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C2OC(C(O2)(C)C)(C)C)(C)C)C

Origin of Product

United States

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